1-ethyl-5-fluoro-N-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-5-fluoro-N-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1-ethyl-5-fluoro-N-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.
Fluorination and ethylation: These steps can be carried out using appropriate fluorinating and alkylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-ethyl-5-fluoro-N-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-N-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and growth. In cancer therapy, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
1-ethyl-5-fluoro-N-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds such as:
Benzene sulfonamide pyrazole thio-oxadiazole derivatives: These compounds also exhibit antimicrobial and antitubercular activities.
Ethyl 5-(2-methoxyphenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid ethyl ester: This compound shares structural similarities and is used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1855891-22-3 |
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Molecular Formula |
C12H14FN3O3S |
Molecular Weight |
299.32 |
IUPAC Name |
1-ethyl-5-fluoro-N-(2-methoxyphenyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H14FN3O3S/c1-3-16-12(13)11(8-14-16)20(17,18)15-9-6-4-5-7-10(9)19-2/h4-8,15H,3H2,1-2H3 |
InChI Key |
XXFWSYWZERTOTC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2OC)F |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2OC)F |
Origin of Product |
United States |
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